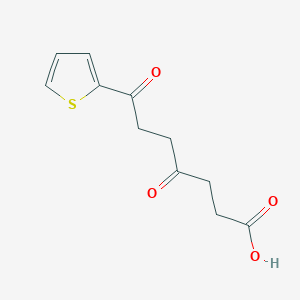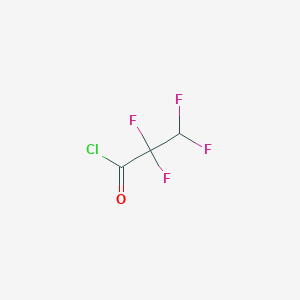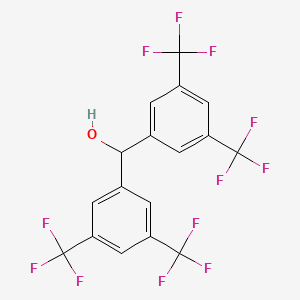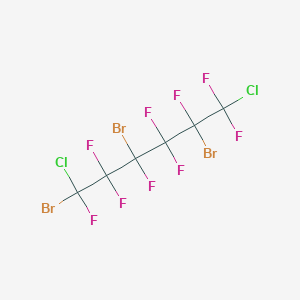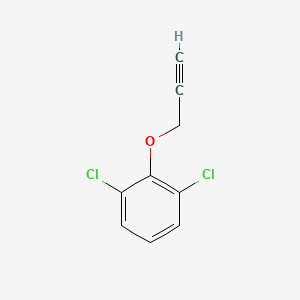
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane is a fluorinated organic compound with the molecular formula C4H2ClF7. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method is the reaction of 2-chlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more reactive intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 2-hydroxy-1,1,1,3,4,4,4-heptafluorobutane, while reduction can produce partially fluorinated butanes.
Scientific Research Applications
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into fluorinated pharmaceuticals often involves compounds like this compound due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism by which 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane: Similar in structure but with additional chlorine atoms.
1,1,1,3,4,4,4-Heptafluorobutane: Lacks the chlorine atom, making it less reactive in certain contexts.
2-Chloro-1,1,1,3,4,4,4-heptafluoropropane: A shorter chain analog with similar properties.
Uniqueness
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
2-chloro-1,1,1,3,4,4,4-heptafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF7/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUFAWATXHLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)(C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381149 |
Source


|
| Record name | 2-chloro-1,1,1,3,4,4,4-heptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507453-83-0 |
Source


|
| Record name | 2-chloro-1,1,1,3,4,4,4-heptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 507453-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
